molecular formula C25H31N3Si B12528667 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile CAS No. 651737-36-9

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile

Cat. No.: B12528667
CAS No.: 651737-36-9
M. Wt: 401.6 g/mol
InChI Key: HQEQTIGHLJWRHF-UHFFFAOYSA-N
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Description

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile is a complex organic compound that features a pyridine ring, a pyrrole ring, and a benzonitrile group

Preparation Methods

The synthesis of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine and benzonitrile groups. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the aromatic rings. Common reagents include alkyl halides and strong bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile include other pyridine and pyrrole derivatives. its uniqueness lies in the combination of the tri(propan-2-yl)silyl group with the pyridine and pyrrole rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Biological Activity

The compound 3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile is a novel chemical entity with potential biological applications. Its structure combines a pyridine ring, a pyrrole moiety, and a benzonitrile group, suggesting diverse interactions within biological systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C20H26N3SiC_{20}H_{26}N_3Si, characterized by the following structural components:

  • Pyridin-4-yl group : Contributes to potential interactions with various biological targets.
  • Triisopropylsilyl substituent : Enhances lipophilicity and stability.
  • Benzonitrile moiety : May facilitate interactions with receptors or enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial properties. For instance, a related benzonitrile compound demonstrated significant antibacterial efficacy against enteric pathogens by inducing stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) .

Activity Target Pathogen Mechanism
AntibacterialEnteric bacteriaInduces cell envelope stress
AntifungalVarious fungiAlters membrane integrity
AntiviralSpecific virusesInhibits viral replication

Anticancer Activity

The structural features of this compound suggest potential anticancer properties, particularly in targeting specific cancer cell lines. Preliminary data indicate that similar pyrrole derivatives can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cellular signaling pathways. For example, studies have shown that certain pyrrole-based compounds can effectively reduce viability in liver carcinoma (HEPG2) cells .

Case Studies

  • Antibacterial Efficacy Study
    A recent study evaluated the antibacterial efficacy of a benzonitrile derivative closely related to our compound. The study found that the compound demonstrated significant activity against multiple strains of bacteria, including resistant strains. The mechanism involved the disruption of PMF and ATP dissipation in bacterial cells .
  • Anticancer Screening
    In vitro assays on cancer cell lines revealed that compounds with similar pyrrole structures exhibited potent anticancer activity. The study highlighted the ability of these compounds to induce apoptosis in HEPG2 cells through mitochondrial pathways .

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Cell Membrane Interaction : The lipophilic nature due to the triisopropylsilyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cellular stress.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could explain its anticancer effects.

Properties

CAS No.

651737-36-9

Molecular Formula

C25H31N3Si

Molecular Weight

401.6 g/mol

IUPAC Name

3-[3-pyridin-4-yl-1-tri(propan-2-yl)silylpyrrol-2-yl]benzonitrile

InChI

InChI=1S/C25H31N3Si/c1-18(2)29(19(3)4,20(5)6)28-15-12-24(22-10-13-27-14-11-22)25(28)23-9-7-8-21(16-23)17-26/h7-16,18-20H,1-6H3

InChI Key

HQEQTIGHLJWRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1C2=CC=CC(=C2)C#N)C3=CC=NC=C3

Origin of Product

United States

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